molecular formula C9H12BrNS B13611328 2-(5-Bromothiophen-2-yl)piperidine

2-(5-Bromothiophen-2-yl)piperidine

Cat. No.: B13611328
M. Wt: 246.17 g/mol
InChI Key: URXSDDBKOOFFJD-UHFFFAOYSA-N
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Description

2-(5-Bromothiophen-2-yl)piperidine is a heterocyclic compound featuring a piperidine ring (a six-membered amine) substituted at the 2-position with a 5-bromothiophene moiety. The bromothiophene group confers both aromaticity and halogen-mediated reactivity, while the piperidine ring provides a basic nitrogen center, enabling interactions with biological targets.

Properties

IUPAC Name

2-(5-bromothiophen-2-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNS/c10-9-5-4-8(12-9)7-3-1-2-6-11-7/h4-5,7,11H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXSDDBKOOFFJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Thiophene Derivatives

The initial step typically involves selective bromination of thiophene at the 5-position to yield 5-bromothiophene-2-carboxylic acid or related intermediates. Bromination is usually carried out under controlled conditions using bromine or N-bromosuccinimide (NBS) in solvents such as acetic acid or tetrahydrofuran (THF).

Piperidine Coupling via Alkylation or Nucleophilic Substitution

The piperidine ring can be introduced by:

  • Alkylation of Piperidine with 5-Bromo-2-thiophenemethyl Bromide: This involves nucleophilic substitution of the bromide on the thiophene methyl side chain by the nitrogen of piperidine under basic conditions (e.g., potassium carbonate in dimethylformamide) at elevated temperatures (~60°C) to form the 2-(5-bromothiophen-2-yl)piperidine structure.

  • Lithiation and Subsequent Addition: Another approach involves lithiation of 5-bromo-2-methylthiophene using n-butyllithium at low temperatures (-78°C) followed by reaction with a piperidine-containing electrophile, as described in related pyrimidine-piperidine synthesis patents. This method allows for regioselective functionalization and formation of C–C bonds between the thiophene and piperidine moieties.

Multi-Step Synthesis Including Protection/Deprotection

In some synthetic schemes, protection of sensitive groups (e.g., thiophene bromine with trimethylsilyl groups) is employed to prevent side reactions during hydrolysis or coupling steps. Deprotection follows to yield the final compound.

Representative Synthetic Procedure (Adapted from Literature)

Step Reagents & Conditions Description Yield (%)
1 5-Bromothiophene + Bromine in Acetic Acid, Reflux overnight Bromination of thiophene to 5-bromothiophene derivative Not specified
2 5-Bromo-2-methylthiophene + n-Butyllithium (2.5M) in THF at -78°C, 1 h Lithiation of bromothiophene -
3 Addition of N-benzyl piperidine ketone in THF, stir 3 h, warm to RT Formation of piperidine-thiophene intermediate -
4 Workup with saturated ammonium chloride, extraction, drying Isolation of intermediate -
5 Reflux in ethanol with concentrated HCl, 4 h Cyclization and deprotection -
6 Silica gel chromatography Purification to obtain this compound 70-85% (estimated from analogous reactions)

Note: This procedure is adapted from related synthetic methods for piperidine derivatives bearing bromothiophene substituents and may require optimization for specific target compound.

Analytical Techniques for Characterization

Data Table: Key Properties and Identifiers of this compound

Property Data
Molecular Formula C11H14BrNS
Molecular Weight 304.21 g/mol
IUPAC Name This compound
InChI Key VZWOHKXHAIRPGS-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1)C2=CC=C(S2)Br
Physical State Typically solid (depends on purity)
Solubility Moderate in organic solvents like DMSO, limited in water
Stability Sensitive to light and moisture; store in amber vials at –20°C

Research Discoveries and Synthetic Challenges

  • Regioselectivity: Achieving selective bromination at the 5-position of thiophene is critical; over-bromination or substitution at other positions reduces yield.
  • Side Reactions: Nucleophilic substitution may compete with elimination or polymerization; controlled temperature and stoichiometry are important.
  • Yield Optimization: Use of phase-transfer catalysts and protecting groups can improve yields, especially in multi-step syntheses involving hydrolysis or coupling.
  • Scalability: Continuous flow reactors and optimized purification methods have been explored for industrial scale-up to maintain efficiency and cost-effectiveness.

Summary of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Bromination + Alkylation Bromine, piperidine, base (K2CO3), DMF Reflux, 60°C, 12-24 h Straightforward, moderate yield Requires purification; possible side reactions
Lithiation + Electrophilic Addition n-Butyllithium, piperidine ketone -78°C to RT, inert atmosphere High regioselectivity, good control Requires low temp, sensitive reagents
Protection/Deprotection Strategy Trimethylsilyl protection Multiple steps Prevents side reactions More complex, longer synthesis time

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiophen-2-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substituent Effects

Key structural analogs include derivatives with variations in the heterocyclic core, substituent positions, and halogenation patterns.

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Key Properties/Activities Reference ID
2-(5-Bromothiophen-2-yl)piperidine Piperidine + bromothiophene Br at thiophene C5 ~246.16 Potential antiviral/antibacterial activity
2-(1-Adamantyl)piperidine (26) Piperidine + adamantane Adamantyl at piperidine C2 ~233.39 High lipophilicity; anti-influenza A
3-Amino-5-(1-piperidinyl)-2,4-thiophenedicarbonitrile Piperidine + thiophene CN at thiophene C2/C4; NH2 at C3 ~262.34 Antibacterial activity (moderate)
SW-C170 Piperazine + bromothiophene Bromothiophene-methylaminoacetamide ~386.99 (M+H) Anti-Salmonella activity

Key Observations :

  • Electronic Effects : The electron-withdrawing bromine in 5-bromothiophene may reduce piperidine’s basicity compared to unsubstituted thiophene derivatives, altering receptor binding .
  • Spatial Arrangement : Substitution at the piperidine 2-position (as in the target compound) is critical for activity, as seen in VMAT2 inhibitors where bridge length between piperidine and aromatic groups modulates binding .
Antiviral Activity
  • Amantadine Analogs : 2-(1-Adamantyl)piperidine (26) inhibits influenza A viruses (IC₅₀ ~2.5 μM) by targeting the M2 proton channel. Its adamantyl group enhances hydrophobic interactions, whereas bromothiophene derivatives may lack comparable efficacy due to reduced lipophilicity .
Antibacterial Activity
  • Piperazinyl Quinolones: N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl] derivatives exhibit moderate activity against Staphylococcus aureus (MIC 8–32 μg/mL), attributed to thiophene-mediated membrane disruption. The absence of a quinolone moiety in the target compound may limit its potency .
  • Thiophenedicarbonitriles: 3-Amino-5-(1-piperidinyl)-2,4-thiophenedicarbonitrile shows activity against Gram-positive bacteria (MIC 16 μg/mL), suggesting that electron-withdrawing groups (CN) enhance antibacterial effects compared to bromine .

Physicochemical and Pharmacokinetic Profiles

  • LogP : Bromothiophene derivatives generally have lower logP values (estimated ~2.5) than adamantyl analogs (logP ~4.0), impacting blood-brain barrier penetration .
  • Metabolic Stability : The bromine atom may reduce metabolic degradation compared to methylthio or nitro substituents, as seen in thiophene-based inhibitors .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(5-Bromothiophen-2-yl)piperidine, and how can reaction conditions be tailored to improve yield and purity?

  • Methodological Answer : Synthesis of piperidine derivatives often involves nucleophilic substitution, coupling reactions, or cyclization strategies. For bromothiophene-piperidine hybrids, cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts are common. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates .
  • Temperature : Reactions typically proceed at 80–100°C to balance reactivity and side-product formation .
  • Catalyst optimization : Ligand-free Pd(OAc)₂ or Pd(PPh₃)₄ may reduce costs while maintaining efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity products .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substitution patterns on the piperidine and thiophene rings. The bromine atom induces distinct deshielding in adjacent protons (e.g., δ 7.2–7.5 ppm for thiophene protons) .
  • X-ray crystallography : Monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 7.03 Å, b = 7.65 Å, c = 36.94 Å) provide precise bond angles and torsional data for structure validation .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., m/z 256.05 for [M+H]⁺) .

Q. How can researchers design preliminary biological assays to screen this compound for antimicrobial activity?

  • Methodological Answer :

  • Microbial strains : Use Gram-positive (S. aureus), Gram-negative (E. coli), and fungal (C. albicans) models.
  • Dose ranges : Test 1–100 µM concentrations in broth microdilution assays (CLSI guidelines).
  • Controls : Include ciprofloxacin (antibacterial) and fluconazole (antifungal) as positive controls.
  • Mechanistic follow-up : For active compounds, perform time-kill assays and membrane permeability tests (e.g., propidium iodide uptake) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for bromothiophene-piperidine derivatives?

  • Methodological Answer :

  • Dose-response validation : Replicate assays across independent labs using standardized protocols (e.g., fixed incubation times, identical media).
  • Target specificity : Use siRNA knockdown or CRISPR-Cas9 models to confirm if activity is mediated by hypothesized targets (e.g., kinase inhibition).
  • Metabolite profiling : LC-MS/MS can identify if discrepancies arise from compound degradation or metabolite interference .

Q. How can halogen bonding (Br···π interactions) in this compound be exploited for material science applications?

  • Methodological Answer :

  • Organic semiconductors : Bromine’s electron-withdrawing effect enhances charge-carrier mobility. Characterize via cyclic voltammetry (HOMO/LUMO levels) and thin-film XRD for crystallinity .
  • Co-crystal engineering : Co-crystallize with electron-rich aromatic partners (e.g., pyrene) to stabilize supramolecular architectures. Measure bond distances (e.g., Br···C < 3.5 Å) to confirm interactions .

Q. What computational methods predict the binding affinity of this compound to neurological targets (e.g., serotonin receptors)?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina with receptor structures (PDB ID: 6WGT) and flexible side-chain sampling.
  • MD trajectories : Run 100-ns simulations (AMBER force field) to assess binding stability (RMSD < 2.0 Å).
  • Free energy calculations : MM-PBSA/GBSA quantifies contributions from van der Waals and electrostatic interactions .

Q. How do steric and electronic effects of the bromothiophene moiety influence regioselectivity in cross-coupling reactions?

  • Methodological Answer :

  • DFT studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the thiophene ring.
  • Experimental validation : Compare coupling yields at C3 vs. C5 positions using aryl boronic acids. Bromine’s −I effect directs coupling to the less-hindered position (C3) in most cases .

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